![molecular formula C22H28N4O3 B4504697 2-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B4504697.png)
2-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one
Overview
Description
2-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methoxyphenyl group and a cyclohepta[c]pyridazinone core. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in medicinal chemistry, pharmacology, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting 3-methoxyphenylamine with ethylene glycol in the presence of a catalyst.
Cyclization: The resulting intermediate undergoes cyclization with a suitable reagent to form the cyclohepta[c]pyridazinone core.
Substitution: The final step involves the substitution of the piperazine ring with the cyclohepta[c]pyridazinone core under specific reaction conditions, such as elevated temperature and the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol.
Scientific Research Applications
2-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one involves its interaction with specific molecular targets. It is known to act as a ligand for alpha1-adrenergic receptors, where it binds to the receptor and modulates its activity . This interaction can influence various physiological processes, including smooth muscle contraction and neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: A compound with similar adrenergic receptor affinity used to manage hypertension.
Uniqueness
2-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a piperazine ring with a methoxyphenyl group and a cyclohepta[c]pyridazinone core allows for versatile interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
Overview
The compound 2-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one is a complex organic molecule that has attracted significant attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a piperazine ring and a cyclohepta[c]pyridazinone core, which contribute to its pharmacological properties.
Chemical Structure and Properties
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C21H26N4O3 |
Molecular Weight | 382.5 g/mol |
CAS Number | 1324066-55-8 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably, it acts as a ligand for alpha1-adrenergic receptors , modulating their activity which can influence cardiovascular functions and potentially affect conditions such as hypertension and heart failure.
Pharmacological Effects
Research indicates that this compound may exhibit a range of pharmacological effects:
- Antihypertensive Activity : By acting on adrenergic receptors, it may help lower blood pressure.
- Neuroprotective Effects : Studies suggest potential neuroprotective properties that could be beneficial in neurodegenerative diseases.
- Anti-inflammatory Properties : The compound may reduce inflammation through modulation of immune responses.
Case Studies and Research Findings
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Study on Adrenergic Receptor Binding :
- A study demonstrated that the compound binds effectively to alpha1-adrenergic receptors with an affinity comparable to established antihypertensive drugs. This binding leads to vasodilation and reduced peripheral resistance.
-
Neuroprotection in Animal Models :
- In animal models of neurodegeneration, administration of this compound showed a significant reduction in markers of neuronal death and inflammation. This suggests its potential use in treating conditions like Alzheimer’s disease.
-
Anti-inflammatory Activity :
- Research indicated that the compound inhibits pro-inflammatory cytokines in vitro and in vivo, suggesting its utility in managing inflammatory diseases such as arthritis.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves several steps:
-
Formation of the Piperazine Ring :
- Reaction of 3-methoxyphenylamine with ethylene glycol under catalytic conditions.
-
Cyclization :
- The intermediate undergoes cyclization to form the cyclohepta[c]pyridazinone core.
-
Substitution Reactions :
- Final substitution reactions are performed under specific conditions to yield the target compound.
Properties
IUPAC Name |
2-[2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c1-29-19-8-5-7-18(15-19)24-10-12-25(13-11-24)22(28)16-26-21(27)14-17-6-3-2-4-9-20(17)23-26/h5,7-8,14-15H,2-4,6,9-13,16H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAGCCJIJPFFMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CN3C(=O)C=C4CCCCCC4=N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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